molecular formula C22H21N3O4S2 B2974435 (E)-N-((4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide CAS No. 500201-30-9

(E)-N-((4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide

カタログ番号: B2974435
CAS番号: 500201-30-9
分子量: 455.55
InChIキー: BPWSDSIJHZPREA-XYOKQWHBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-((4-(N-(2,4-Dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide (CAS 500201-30-9) is a synthetic acrylamide-derived compound supplied with a purity of 90% or higher . This compound is a structural analog of the known modulator PAM-2 and belongs to a class of "DM compounds" investigated for their activity on ligand-gated ion channels . Recent scientific studies have characterized its effects on the mammalian γ-aminobutyric acid type A (GABAA) receptor, a primary inhibitory receptor channel in the central nervous system . Research indicates that this compound exhibits a dual mechanism of action on ternary αβγ GABAA receptors, displaying concurrent potentiating and inhibitory effects that can be isolated under specific experimental conditions . The potentiating efficacy is comparable to that of neurosteroids and benzodiazepines. Molecular docking and site-directed mutagenesis experiments confirm that the positive modulation is mediated by interactions with classic anesthetic binding sites located in the transmembrane domain of the receptor's intersubunit interfaces . Inhibition by the compound was abolished in receptors containing the α1(V256S) mutation, suggesting a mechanism distinct from inhibitory steroids like pregnenolone sulfate . With a molecular formula of C22H21N3O4S2 and a molecular weight of approximately 455.55 g/mol, this thiourea derivative is intended for research purposes only . It is a valuable tool for neuroscientists and pharmacologists studying the structure and function of Cys-loop transmitter-gated ion channels, the pathophysiology of neurological disorders, and the development of novel neurotherapeutics. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

特性

IUPAC Name

(E)-N-[[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-15-5-11-20(16(2)14-15)25-31(27,28)19-9-6-17(7-10-19)23-22(30)24-21(26)12-8-18-4-3-13-29-18/h3-14,25H,1-2H3,(H2,23,24,26,30)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWSDSIJHZPREA-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-N-((4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide is a novel sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, primarily focusing on the coupling of sulfamoyl and carbamothioyl groups with furan derivatives. The synthetic pathway typically includes:

  • Formation of the Sulfonamide : Reaction of 2,4-dimethylphenylamine with sulfonyl chloride.
  • Carbamothioyl Linkage : Coupling with an appropriate isothiocyanate.
  • Acrylamide Formation : Addition of furan-2-carboxylic acid derivatives to form the acrylamide structure.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures showed minimum inhibitory concentrations (MIC) ranging from 35 to 100 μg/mL against various bacterial and fungal strains. Key findings include:

  • Higher Activity : Compounds featuring methyl groups on the sulfonamide ring tend to exhibit enhanced antimicrobial activity.
  • Structure-Activity Relationship : The presence of specific substituents on the aromatic rings significantly influences antimicrobial efficacy .
CompoundMIC (μg/mL)Activity Type
4a45Antifungal
4b75Antibacterial
4c100Antifungal

Anticancer Potential

In addition to antimicrobial properties, preliminary studies suggest that this compound may also possess anticancer activity. The mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways. Notably, similar compounds have been shown to enhance the expression of protective proteins against oxidative stress .

Study on Cellular Protection

One notable study investigated the cytoprotective effects of a related compound (BK3C231), which shares structural similarities with our target compound. This study found that pretreatment with BK3C231 significantly reduced DNA damage and mitochondrial dysfunction induced by carcinogens in human colon fibroblast cells. This suggests potential for further exploration into the protective mechanisms offered by related compounds .

Structure-Activity Relationship Studies

Research focusing on SAR has revealed that modifications at specific positions on the aromatic rings can lead to increased potency against microbial strains. For example, substituents at the para position relative to the sulfonamide group were found to enhance activity significantly when compared to unsubstituted analogs .

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs reported in the literature. Key differences in substituents, biological activities, and physicochemical properties are highlighted.

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activities Reference
(E)-N-((4-(N-(2,4-Dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide 2,4-Dimethylphenyl, carbamothioyl, furan-2-yl C₂₁H₂₂N₄O₄S₂ 458.56 (calculated) Not explicitly reported; predicted antimicrobial/antioxidant activity based on structural analogs
(E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide 4-Fluorophenyl, sulfamoyl C₁₅H₁₃FN₂O₃S 320.34 Unspecified; fluorophenyl enhances bioavailability
(E)-3-(3,4-Dihydroxyphenyl)-N-(4-(N-(5-methoxypyridin-2-yl)sulfamoylphenyl)acrylamide 3,4-Dihydroxyphenyl, 5-methoxypyridinyl C₂₁H₂₀N₄O₆S 456.47 Antioxidant activity in A549 cells (50–200 µM)
(E)-N-{4-Chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}-3-(4-fluorophenyl)acrylamide (16c) Naphthalene, 4-fluorophenyl, chloro C₂₇H₂₂ClFNO₃S 520.99 Antimicrobial, anticancer
(E)-N-Hydroxy-3-(4-(N-(phenyl bromo)sulfamoyl)phenyl)acrylamide (3a) Bromophenyl, hydroxamate C₁₅H₁₄BrN₃O₄S 397.00 Anticancer (64.56% yield, 184°C melting point)
N-(4-(N-Carbamimidoylsulfamoyl)phenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide (2b) Carbamimidoyl, cyano, 4-methoxyphenyl C₁₈H₁₇N₅O₄S 399.42 Antimicrobial (65% yield, 244–246°C melting point)

Key Structural Differences

  • Sulfamoyl Group Modifications: The target compound’s 2,4-dimethylphenyl substitution on the sulfamoyl nitrogen contrasts with simpler phenyl () or pyridinyl () groups.
  • Carbamothioyl vs. Hydroxamate/Carbamimidoyl : The carbamothioyl (-NHCOS-) group in the target compound may confer distinct reactivity compared to hydroxamate () or carbamimidoyl () linkers, influencing thiol-mediated enzyme inhibition .
  • Furan vs.

Physicochemical Properties

  • Lipophilicity : The 2,4-dimethylphenyl group increases logP compared to unsubstituted phenyl analogs (), favoring blood-brain barrier penetration.
  • Solubility : The carbamothioyl group’s polarizable sulfur atom may improve aqueous solubility relative to purely aromatic analogs (e.g., ) .

Q & A

Q. How can flow chemistry improve scalability of the synthesis?

  • Methodological Answer :
  • Continuous Flow Systems : Optimize residence time and temperature in microreactors to enhance reproducibility and reduce side reactions (e.g., epoxide formation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。